((4-Aminopyrimidin-2-yl)thio)methyl acetate
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Overview
Description
((4-Aminopyrimidin-2-yl)thio)methyl acetate is a compound that belongs to the class of aminopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Aminopyrimidin-2-yl)thio)methyl acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
((4-Aminopyrimidin-2-yl)thio)methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into different aminopyrimidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce different aminopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((4-Aminopyrimidin-2-yl)thio)methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential biological activities. Aminopyrimidine derivatives have been shown to exhibit antitrypanosomal and antiplasmodial activities . These properties make this compound a candidate for further investigation in the treatment of diseases such as malaria and sleeping sickness.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties, making it a promising compound for drug development.
Industry
In the industrial sector, the compound can be used in the production of various chemicals and pharmaceuticals. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ((4-Aminopyrimidin-2-yl)thio)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, aminopyrimidine derivatives have been shown to inhibit certain enzymes involved in the metabolic pathways of protozoa, thereby exhibiting antitrypanosomal and antiplasmodial activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A basic structure similar to ((4-Aminopyrimidin-2-yl)thio)methyl acetate but without the thio and acetate groups.
4-Amino-2-methylpyrimidine-5-carbaldehyde: Another aminopyrimidine derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the thio and acetate groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H9N3O2S |
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Molecular Weight |
199.23 g/mol |
IUPAC Name |
(4-aminopyrimidin-2-yl)sulfanylmethyl acetate |
InChI |
InChI=1S/C7H9N3O2S/c1-5(11)12-4-13-7-9-3-2-6(8)10-7/h2-3H,4H2,1H3,(H2,8,9,10) |
InChI Key |
BOKLKYYCEFBOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCSC1=NC=CC(=N1)N |
Origin of Product |
United States |
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